3-Methylpyrazole

Description

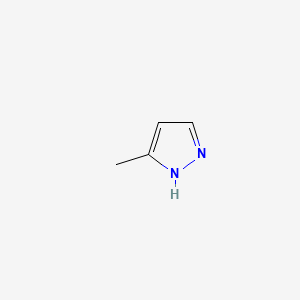

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4-2-3-5-6-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVUYEYANWFIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073260 | |

| Record name | 3-Methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 36.5 deg C; [ChemIDplus] Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Methylpyrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1453-58-3, 88054-14-2 | |

| Record name | 3-Methylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088054142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7KU1RRO6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methylpyrazole: A Comprehensive Technical Guide for Researchers

CAS Number: 1453-58-3

This technical guide provides an in-depth overview of 3-Methylpyrazole, a versatile heterocyclic organic compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and key applications, supplemented with experimental protocols and pathway diagrams.

Core Properties of this compound

This compound, also known as 3-MP, is a pyrazole derivative with a methyl group at the third carbon position.[1] It is a colorless to pale yellow liquid or solid, depending on purity and temperature.[1] The compound is moderately soluble in water and shows greater solubility in organic solvents.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1453-58-3 | [1][2] |

| Molecular Formula | C₄H₆N₂ | |

| Molecular Weight | 82.10 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Melting Point | 36.5 °C | |

| Boiling Point | 204 °C (lit.) | |

| Density | 1.02 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.495 (lit.) | |

| Water Solubility | Miscible | |

| pKa | 14.56 ± 0.10 (Predicted) |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. A common and effective method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.

Experimental Protocol: Synthesis via Knorr Pyrazole Synthesis

This protocol outlines a general procedure for the synthesis of pyrazole derivatives, which can be adapted for this compound.

Materials:

-

1,3-Dicarbonyl compound (e.g., acetylacetone for 3,5-dimethylpyrazole, adaptable for this compound)

-

Hydrazine derivative (e.g., hydrazine hydrate or hydrazine sulfate)

-

Solvent (e.g., ethanol, water)

-

Base (e.g., sodium hydroxide, if using hydrazine salt)

-

Ether

-

Saturated sodium chloride solution

-

Anhydrous potassium carbonate

Procedure:

-

Dissolve the hydrazine derivative in the chosen solvent. If using a hydrazine salt, dissolve it in an aqueous base solution.

-

Cool the reaction mixture in an ice bath.

-

Add the 1,3-dicarbonyl compound dropwise to the stirred solution, maintaining a low temperature.

-

After the addition is complete, continue stirring at a low temperature for a specified period.

-

If inorganic salts precipitate, dilute the mixture with water.

-

Transfer the mixture to a separatory funnel and extract the product with ether.

-

Combine the organic extracts and wash with a saturated sodium chloride solution.

-

Dry the ether extract over anhydrous potassium carbonate.

-

Remove the ether by distillation to obtain the crude this compound.

-

The product can be further purified by recrystallization or distillation.

Key Applications and Experimental Methodologies

This compound is a valuable compound with diverse applications in agriculture, coordination chemistry, and biomedical research.

Nitrification Inhibition in Agriculture

This compound and its derivatives are effective nitrification inhibitors. They delay the bacterial oxidation of ammonium to nitrate in the soil, which can reduce nitrogen loss and enhance fertilizer efficiency.

This protocol provides a method to assess the inhibitory effect of this compound on nitrification.

Materials:

-

Soil sample

-

Ammonium-containing fertilizer (e.g., urea)

-

This compound solution of known concentration

-

Incubation containers

-

Reagents for ammonium and nitrate determination

Procedure:

-

Prepare soil microcosms by placing a known weight of soil into incubation containers.

-

Treat the soil samples with the ammonium-containing fertilizer.

-

Add different concentrations of the this compound solution to the respective treatment groups. A control group without the inhibitor should be included.

-

Incubate the soil samples under controlled temperature and moisture conditions.

-

At regular time intervals, collect soil samples from each treatment group.

-

Extract the soil samples and analyze the concentrations of ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N).

-

The inhibition of nitrification is determined by comparing the rate of nitrate formation in the inhibitor-treated samples to the control.

Ligand in Coordination Chemistry

The nitrogen atoms in the pyrazole ring of this compound can act as electron donors, making it an excellent ligand for the formation of coordination complexes with various metal ions. These complexes have potential applications in catalysis and materials science.

This protocol describes the synthesis of a copper coordination complex using a pyrazole-based ligand, which can be adapted for this compound.

Materials:

-

This compound

-

A copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)

-

Solvent (e.g., acetonitrile)

-

Diethyl ether

Procedure:

-

Dissolve this compound in acetonitrile.

-

In a separate flask, dissolve the copper(II) salt in acetonitrile.

-

Add the this compound solution to the copper(II) salt solution.

-

Heat the reaction mixture to reflux for a specified period (e.g., 4 hours).

-

Monitor the formation of the complex, which may be indicated by a color change.

-

After the reaction is complete, evaporate the solvent.

-

Wash the resulting solid with diethyl ether and dry it at room temperature to obtain the this compound-copper complex.

Modulation of Biological Pathways

Recent research has indicated that pyrazole derivatives can modulate various signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

This protocol outlines how to determine the effect of this compound on the phosphorylation (activation) of p38 MAPK in a cell-based assay.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound solution

-

Stimulus to activate the p38 MAPK pathway (e.g., anisomycin, as a positive control)

-

Lysis buffer

-

Protein quantification assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Nitrocellulose or PVDF membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture the chosen cell line to the desired confluency.

-

Treat the cells with different concentrations of this compound for a specific duration. Include a vehicle control (e.g., DMSO) and a positive control for p38 MAPK activation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and then transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-p38 MAPK and total p38 MAPK.

-

The level of p38 MAPK activation is determined by the ratio of phospho-p38 MAPK to total p38 MAPK.

-

Visualizing Relationships and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Logical Workflow for Investigating Biological Activity

Caption: General workflow for assessing the biological activity of this compound.

Simplified p38 MAPK Signaling Pathway

Caption: A simplified diagram of the p38 MAPK signaling cascade and the potential point of modulation by this compound.

References

A Technical Guide to the Synthesis of 3-Methylpyrazole via the Knorr Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-methylpyrazole, a valuable heterocyclic scaffold in medicinal chemistry. The core of this synthesis is the Knorr pyrazole synthesis, a classic and efficient cyclocondensation reaction. This document outlines the reaction mechanism, detailed experimental considerations, and representative protocols relevant to researchers in organic synthesis and drug development.

Introduction: The Knorr Pyrazole Synthesis

The synthesis of pyrazoles from a 1,3-dicarbonyl compound and a hydrazine derivative is known as the Knorr pyrazole synthesis , first reported in 1883.[1][2] It is a variation of the more general Paal-Knorr synthesis, which is typically associated with the formation of pyrroles from 1,4-dicarbonyls.[3][4] The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, providing a direct and versatile route to the pyrazole core, a privileged structure found in numerous pharmaceuticals, including celecoxib and other clinically significant agents.[5]

The reaction is typically performed under acidic conditions, which catalyze the condensation and subsequent dehydration to form the stable aromatic pyrazole ring.

Reaction Mechanism and Regioselectivity

The mechanism of the Knorr pyrazole synthesis proceeds through a well-established pathway involving acid catalysis.

-

Hydrazone Formation : The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto one of the protonated carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization : The second nitrogen atom of the hydrazone then acts as a nucleophile, attacking the remaining carbonyl group in an intramolecular fashion.

-

Dehydration : The resulting non-aromatic cyclic intermediate readily undergoes dehydration to form the final, stable aromatic pyrazole ring.

For the synthesis of this compound, an unsymmetrical 1,3-dicarbonyl, such as formylacetone (3-oxobutanal) or a synthetic equivalent, is required. When using unsubstituted hydrazine (H₂N-NH₂), the initial condensation can occur at either the aldehyde or the ketone, potentially leading to two regioisomeric products. However, for this compound, the product is the same regardless of the initial site of attack due to tautomerism (this compound and 5-methylpyrazole are the same compound). The use of a protected aldehyde, such as a dimethyl acetal (e.g., 4,4-dimethoxy-2-butanone), is often preferred as the free 1,3-ketoaldehyde can be unstable.

Caption: General mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocols

While specific protocols for the Knorr synthesis of this compound are not abundant in readily available literature, the synthesis of the parent pyrazole ring from a malondialdehyde equivalent is well-documented. The following protocol is an analogous procedure for unsubstituted pyrazole, which can be adapted for this compound by substituting the starting dicarbonyl.

Protocol 1: Synthesis of Pyrazole from 1,1,3,3-Tetramethoxypropane (Analogous Procedure)

This procedure is adapted from a patented method for producing the parent pyrazole ring. It utilizes a protected form of malondialdehyde. A similar approach using a protected form of formylacetone would be a logical starting point for synthesizing this compound.

Materials:

-

1,1,3,3-Tetramethoxypropane

-

Hydrazine Hydrate

-

Acid (for pH adjustment, e.g., HCl)

-

Organic Solvent (for extraction, e.g., Ether)

-

Sodium Bicarbonate (for neutralization)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge 1,1,3,3-tetramethoxypropane (1.0 eq).

-

Hydrazine Addition: Add hydrazine hydrate (1.0 - 1.2 eq). The reaction is typically conducted in an aqueous medium.

-

pH Adjustment: Adjust the pH of the reaction mixture to between 1 and 4 using a suitable acid.

-

Reaction: Maintain the reaction at a temperature between 30-70°C for several hours until completion, monitored by a suitable technique (e.g., TLC or GC).

-

Work-up: Cool the mixture and neutralize with a base such as sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent like diethyl ether.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Quantitative Data for Analogous Pyrazole Synthesis

| Reactant 1 | Amount (mol) | Reactant 2 | pH | Temperature (°C) | Yield (%) |

| 1,1,3,3-Tetramethoxypropane | 0.375 | Hydrazine Hydrate | 1 - 2 | 60 - 70 | 84 |

General Laboratory Workflow

The following diagram illustrates a typical workflow for the Knorr pyrazole synthesis in a research setting, from reaction setup to final product isolation.

Caption: A typical laboratory workflow for Knorr pyrazole synthesis.

Safety Considerations

-

Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Exothermic Reaction: The initial condensation can be exothermic. Ensure controlled, dropwise addition of reagents and have cooling baths available if necessary.

-

Acids: Handle acids with care, using appropriate PPE.

Conclusion

The Knorr pyrazole synthesis remains a highly effective and versatile method for the preparation of this compound and other substituted pyrazoles. Its operational simplicity, use of readily available starting materials, and generally high yields make it a valuable tool for medicinal chemists and researchers in drug development. Careful control of reaction conditions, particularly pH and temperature, is crucial for optimizing yield and purity. By understanding the underlying mechanism and experimental parameters, researchers can effectively leverage this reaction to construct diverse pyrazole-containing molecules for further investigation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpyrazole is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its unique structural features, including the pyrazole ring and the methyl substituent, impart a specific set of physical and chemical properties that are critical for its application in medicinal chemistry and material science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its reactivity and stability. Furthermore, this document visualizes key related processes, including a general synthesis workflow, a representative biological signaling pathway where pyrazole derivatives are active, and a standard bioassay workflow.

Physical Properties of this compound

The physical characteristics of this compound are fundamental to its handling, formulation, and application in various chemical processes. A summary of its key physical properties is presented in the tables below.

General and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆N₂ | [1][2] |

| Molecular Weight | 82.10 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Melting Point | 36.5 - 37 °C | |

| Boiling Point | 204 °C (lit.) | |

| Flash Point | 103.5 °C (218.3 °F) - closed cup | |

| Density | 1.02 g/mL at 25 °C (lit.) |

Solubility and Partitioning Properties

| Property | Value | Reference(s) |

| Water Solubility | Miscible | |

| Solubility in Organic Solvents | Soluble in DMSO and Methanol (Sparingly) | |

| pKa | 14.56 ± 0.10 (Predicted) |

Optical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Refractive Index (n20/D) | 1.495 (lit.) | |

| ¹H NMR | Spectra available | |

| ¹³C NMR | Spectra available | |

| IR Spectra | Spectra available | |

| Mass Spectrometry | Spectra available |

Chemical Properties of this compound

Reactivity and Chemical Behavior

This compound exhibits the characteristic reactivity of an aromatic heterocyclic compound. The pyrazole ring is relatively stable due to its aromaticity. The presence of two nitrogen atoms influences its chemical behavior:

-

Basicity and Acidity : The pyrazole ring contains a pyridine-like nitrogen atom (N2) which is basic and a pyrrole-like nitrogen atom (N1) which is weakly acidic. This amphoteric nature allows it to react with both acids and bases.

-

Proton Acceptor : It can act as a proton acceptor, participating in various chemical reactions, including the formation of coordination complexes with metal ions.

-

Tautomerism : Unsubstituted at the N1 position, this compound can exist in tautomeric forms with 5-Methylpyrazole. This is an important consideration in its reactivity and spectroscopic analysis.

-

Electrophilic Substitution : The pyrazole ring can undergo electrophilic substitution reactions, with the position of substitution being influenced by the existing methyl group and the reaction conditions.

Stability and Storage

This compound is generally stable under recommended storage conditions, which typically involve keeping it in a tightly sealed container in a cool, dry place under an inert atmosphere. However, it can be sensitive to heat and light, which may cause degradation over time. It is incompatible with strong oxidizing agents. Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx).

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of this compound using a standard Mel-Temp apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Mel-Temp apparatus or similar melting point apparatus

-

Mortar and pestle (if sample is solid)

Procedure:

-

Ensure the this compound sample is dry and in a fine powdered form. If necessary, gently crush the solid sample using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be approximately 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting range is reported as T1-T2.

Determination of Aqueous Solubility (Qualitative)

This protocol provides a qualitative method for assessing the solubility of this compound in water and acidic/basic solutions.

Materials:

-

This compound sample

-

Test tubes

-

Deionized water

-

5% (w/v) aqueous NaOH solution

-

5% (v/v) aqueous HCl solution

-

Vortex mixer

Procedure:

-

Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Add 1 mL of deionized water to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution. If the compound completely dissolves, it is considered soluble in water.

-

If the compound is insoluble in water, prepare two more test tubes with the sample.

-

To one test tube, add 1 mL of 5% NaOH solution. To the other, add 1 mL of 5% HCl solution.

-

Vortex each tube and observe for solubility. Solubility in 5% NaOH indicates an acidic functional group, while solubility in 5% HCl suggests a basic functional group. Since this compound is reported as miscible with water, it should be fully soluble in the initial step.

Determination of pKa by UV-Vis Spectrophotometry

This protocol outlines a method for determining the acid dissociation constant (pKa) using UV-Vis spectroscopy, which is suitable for compounds with a chromophore whose absorbance changes with pH.

Materials:

-

This compound sample

-

DMSO (for stock solution)

-

A series of buffer solutions with known pH values (e.g., from pH 2 to 12)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

-

Calibrated pH meter

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

In the wells of a 96-well microplate, dispense a fixed volume of each buffer solution across a wide pH range. Prepare blank wells containing only the buffers.

-

Add a small, fixed volume of the this compound stock solution to each buffer-containing well to achieve a final concentration suitable for UV analysis (e.g., 50-100 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on the pKa.

-

Measure the UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using the microplate reader.

-

Identify the wavelength(s) where the absorbance shows the most significant change as a function of pH.

-

Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at half the maximal absorbance change.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to the study and application of this compound.

General Synthesis and Purification Workflow

This workflow outlines the typical steps involved in the laboratory synthesis and subsequent purification of a small organic molecule like this compound.

References

An In-depth Technical Guide to 3-Methylpyrazole: Molecular Structure, Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpyrazole is a heterocyclic aromatic organic compound of significant interest in medicinal chemistry, agrochemicals, and materials science. Its unique structure, characterized by a five-membered ring containing two adjacent nitrogen atoms and a methyl substituent, imparts a range of versatile chemical properties. This guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, established synthesis protocols, and characteristic spectral data. It is intended to serve as a technical resource for researchers engaged in its study and application.

Molecular Structure and Formula

This compound is a derivative of pyrazole and possesses the molecular formula C₄H₆N₂ .[1][2] Its molecular weight is approximately 82.10 g/mol .[2] The core of the molecule is a planar, five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. A methyl group is attached to the carbon atom at position 3 of the ring.

A crucial feature of N-unsubstituted pyrazoles like this compound is the phenomenon of annular prototropic tautomerism. The proton on the nitrogen atom can migrate between the two nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole .[3] In solution, this exchange is typically rapid, and the compound is often referred to as 3(5)-methylpyrazole.

Caption: Annular tautomerism of this compound.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid or a low-melting solid under standard conditions.[2] It is moderately soluble in water and shows good solubility in various organic solvents. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆N₂ | |

| Molecular Weight | 82.10 g/mol | |

| Appearance | Colorless to light yellow liquid/solid | |

| Melting Point | 36.5 °C | |

| Boiling Point | 204 °C (lit.) | |

| Density | 1.02 g/mL at 25 °C (lit.) | |

| Refractive Index (n²⁰/D) | 1.495 (lit.) |

Experimental Protocols: Synthesis

The synthesis of the pyrazole ring is a fundamental process in heterocyclic chemistry. The Knorr pyrazole synthesis is a classic and widely used method. Below is a representative protocol adapted from established procedures for synthesizing substituted pyrazoles.

Knorr Pyrazole Synthesis (General Protocol)

This method involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.

Caption: Workflow for the Knorr Pyrazole Synthesis.

Methodology:

-

Reaction Setup: A solution of the hydrazine derivative (e.g., hydrazine sulfate, 1.0 eq) is prepared in a suitable solvent system (e.g., 10% aqueous sodium hydroxide) in a round-bottomed flask equipped with a stirrer and dropping funnel. The flask is cooled in an ice bath.

-

Addition of Dicarbonyl: The 1,3-dicarbonyl compound (e.g., acetylacetone for 3,5-dimethylpyrazole, 1.0 eq) is added dropwise to the cooled hydrazine solution while maintaining a low temperature (e.g., <15 °C) with vigorous stirring.

-

Reaction: After the addition is complete, the mixture is stirred for an additional 1-2 hours at the controlled temperature to allow the condensation and cyclization to proceed.

-

Workup: The reaction mixture is diluted with water to dissolve any precipitated inorganic salts. The aqueous solution is then transferred to a separatory funnel and extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered. The solvent is removed under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be purified by recrystallization from a suitable solvent (e.g., petroleum ether) or by vacuum distillation to yield the pure pyrazole derivative.

Spectroscopic Characterization Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The following tables summarize the expected spectral data.

Table 2: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Multiplicity | Solvent | Reference |

| ¹H | ~10.88 | N-H | broad singlet | CDCl₃ | |

| ~7.48 | C5-H | doublet | CDCl₃ | ||

| ~6.06 | C4-H | doublet | CDCl₃ | ||

| ~2.34 | -CH₃ | singlet | CDCl₃ | ||

| ¹³C | ~145 | C3 | singlet | CDCl₃ | |

| ~135 | C5 | singlet | CDCl₃ | ||

| ~105 | C4 | singlet | CDCl₃ | ||

| ~11 | -CH₃ | singlet | CDCl₃ |

Note: Due to tautomerism and solvent effects, observed chemical shifts can vary. The ¹³C signals for C3 and C5 may be broadened or averaged.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 82 | 100 | [M]⁺ (Molecular Ion) |

| 81 | 59 | [M-H]⁺ |

| 54 | 27 | [M-H-HCN]⁺ or [C₃H₄N]⁺ |

| 53 | 12 | [C₃H₃N]⁺ |

| 42 | 11 | [C₂H₄N]⁺ |

| 27 | 15 | [HCN]⁺ |

Data obtained from GC-MS (Electron Ionization). Source: NIST, PubChem.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions include:

-

~3100-3200 cm⁻¹: N-H stretching (often broad)

-

~2900-3000 cm⁻¹: C-H stretching (aromatic and methyl)

-

~1500-1600 cm⁻¹: C=N and C=C ring stretching vibrations

-

~1400-1480 cm⁻¹: C-H bending vibrations

Key Chemical Reactivity

The pyrazole ring is a versatile scaffold in organic synthesis. One notable transformation involving related heterocyclic systems is the ANRORC mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. While classically demonstrated in pyrimidines, this mechanistic pathway is relevant to the broader chemistry of azoles and illustrates their susceptibility to nucleophilic attack and ring transformation under certain conditions.

Caption: The logical steps of the ANRORC mechanism.

This mechanism provides a pathway for nucleophilic substitution that differs from standard SₙAr or elimination-addition (aryne) mechanisms, and it is a key concept in the synthesis and transformation of nitrogen-containing heterocycles.

References

The Biological Versatility of Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically significant drugs. This technical guide provides a comprehensive overview of the diverse pharmacological properties of pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant activities. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative activity data, and visual representations of key signaling pathways and experimental workflows.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often centered on the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various pyrazole derivatives is typically evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of selected pyrazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | MCF-7 (Breast) | 0.042 | [1] |

| PC3 (Prostate) | 0.61 | [1] | |

| A549 (Lung) | 0.76 | [1] | |

| Compound 2 | HCT116 (Colon) | 0.39 | [2] |

| MCF-7 (Breast) | 0.46 | [2] | |

| Compound 3 | WM266.4 (Melanoma) | 0.12 | |

| MCF-7 (Breast) | 0.16 | ||

| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | |

| Fused Pyrazole Derivative | HepG2 (Liver) | 0.71 | |

| Pyrazolopyrimidine Compound | HepG2 (Liver) | 10.05 | |

| MCF-7 (Breast) | 17.12 | ||

| A549 (Lung) | 29.95 | ||

| Pyrazolo[4,3-c]pyridine Derivative | MCF-7 (Breast) | 1.937 (µg/mL) | |

| HepG2 (Liver) | 3.695 (µg/mL) | ||

| Selanyl-1H-pyrazole Derivative | HepG2 (Liver) | 13.85 |

Signaling Pathways in Cancer Targeted by Pyrazole Derivatives

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key tyrosine kinases that play crucial roles in tumor growth and angiogenesis. Many pyrazole derivatives have been designed to inhibit these receptors.

Cyclin-dependent kinases (CDKs) are crucial for the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for anticancer therapies. Pyrazole derivatives have been shown to inhibit CDKs, leading to cell cycle arrest.

Anti-inflammatory Activity of Pyrazole Derivatives

Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Some derivatives show selectivity for COX-2, the inducible isoform overexpressed at sites of inflammation, which can lead to a better safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of pyrazole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes in vitro (IC50 values) and to reduce paw edema in the in vivo carrageenan-induced paw edema model in rats (% inhibition).

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Carrageenan-induced Paw Edema (% inhibition) | Reference |

| Celecoxib (Reference) | 4.0 | 0.05 | 80 | - | |

| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | - | |

| Pyrazole-Thiazole Hybrid | - | 0.03 (COX-2) | - | 75% | |

| - | 0.12 (5-LOX) | ||||

| 3,5-diarylpyrazole | - | 0.01 | - | - | |

| Pyrazolo-pyrimidine | - | 0.015 | - | - | |

| N1-benzensulfonamide Pyrazole | - | - | Preferential to COX-2 | up to 90.40% | |

| Diaryl Pyrazole Derivative | 0.263 | 0.017 | 15.47 | - | |

| Benzenesulfonamide Pyrazole | - | 0.039 (39.43 nM) | 22.21 | - |

NF-κB Signaling Pathway in Inflammation

The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses. It regulates the expression of pro-inflammatory genes, including cytokines and chemokines. Some pyrazole derivatives may exert their anti-inflammatory effects by modulating this pathway.

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of pyrazole derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-Thiazole Hybrid | Staphylococcus aureus (MRSA) | <0.2 (MBC) | |

| Imidazo-pyridine Substituted Pyrazole | E. coli, K. pneumoniae, P. aeruginosa | <1 (MBC) | |

| Triazine-fused Pyrazole | Staphylococcus epidermidis | 0.97 | |

| Enterobacter cloacae | 0.48 | ||

| Thiazolidinone-clubbed Pyrazole | E. coli | 16 | |

| Pyrazole-1-carbothiohydrazide | S. aureus | 62.5-125 | |

| B. subtilis | 62.5-125 | ||

| K. pneumoniae | 62.5-125 | ||

| A. niger | 2.9-7.8 | ||

| Pyrazole Derivative 3 | E. coli | 0.25 | |

| Pyrazole Derivative 4 | S. epidermidis | 0.25 |

Antiviral and Anticonvulsant Activities

Antiviral Activity

Certain pyrazole derivatives have shown promise as antiviral agents, with activity reported against a range of viruses. Their mechanisms can include the inhibition of viral replication enzymes or interference with viral entry into host cells.

Quantitative Antiviral Activity Data

| Compound/Derivative | Virus | EC50 | Reference |

| N-acetyl 4,5-dihydropyrazole | Vaccinia virus | 7 µg/mL | |

| Aryl substituted pyrazole | HIV-1 (wild-type) | 0.2 nM | |

| Pyrazole Derivative 412 | Measles virus (MeV) | 60 nM | |

| 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazole | Herpes simplex virus type-1 | 0.02 (IC50) | |

| Hydroxyquinoline-pyrazole Derivative | SARS-CoV-2 | Promising selectivity |

Anticonvulsant Activity

The pyrazole scaffold is also found in compounds with anticonvulsant properties, which are evaluated in animal models of epilepsy.

Quantitative Anticonvulsant Activity Data

| Compound/Derivative | Animal Model | ED50 (mg/kg) | Reference |

| Pyrazolyl Semicarbazone 6k | sc-PTZ (mice) | 20.4 | |

| Pyrazolone Derivative 11b | PTZ-induced seizures (mice) | Remarkable protection at 20 mg/kg | |

| Benzothiazole Pyrazole 6g | MES (mice) | - | |

| Benzothiazole Pyrazole 6m | MES (mice) | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Workflow for Biological Activity Screening

The evaluation of the biological activity of novel pyrazole derivatives typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Detailed Protocol for MTT Assay (Anticancer)

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Detailed Protocol for Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

Principle: This in vivo assay evaluates the anti-inflammatory activity of a compound by measuring its ability to reduce the edema (swelling) induced by the injection of carrageenan, an inflammatory agent, into the paw of a rodent.

Procedure:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole derivative orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Detailed Protocol for In Vitro COX-1 and COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes, typically by quantifying the production of prostaglandins from arachidonic acid.

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes, and a solution of the substrate, arachidonic acid.

-

Compound Incubation: In a 96-well plate, incubate the enzymes with various concentrations of the pyrazole derivatives for a short period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: Stop the reaction after a specific time (e.g., 10 minutes) by adding a stopping reagent (e.g., HCl).

-

Prostaglandin Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

Detailed Protocol for Broth Microdilution MIC Assay (Antimicrobial)

Principle: The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the pyrazole derivative in the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Detailed Protocol for Plaque Reduction Assay (Antiviral)

Principle: This assay quantifies the ability of a compound to inhibit the replication of a lytic virus by measuring the reduction in the number of plaques (zones of cell death) formed in a monolayer of host cells.

Procedure:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus and Compound Preparation: Prepare serial dilutions of the pyrazole derivative and a standardized dilution of the virus stock.

-

Infection: Infect the cell monolayer with the virus in the presence of the different concentrations of the pyrazole derivative.

-

Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization: Fix the cells and stain them with a dye (e.g., crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value.

Conclusion

The pyrazole scaffold continues to be a highly privileged structure in the field of medicinal chemistry, yielding derivatives with a wide array of potent biological activities. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and visualizations of key molecular pathways, is intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel pyrazole-based therapeutic agents. The versatility of the pyrazole ring system, coupled with an ever-expanding understanding of its structure-activity relationships, ensures its continued importance in the quest for new and improved treatments for a multitude of diseases.

References

A Technical Guide to the Mechanism of Action of 3-Methylpyrazole in Biological Systems

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylpyrazole (3-MP) is a heterocyclic organic compound belonging to the pyrazole family. While its isomer, 4-methylpyrazole (Fomepizole), is more widely recognized as a clinical antidote for toxic alcohol poisoning, this compound also serves as a valuable tool in pharmacological research.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its effects in biological systems. The primary mechanism is the potent inhibition of alcohol dehydrogenase (ADH), but interactions with other enzyme systems, such as cytochrome P450, are also significant. This guide details these mechanisms, presents quantitative inhibitory data, outlines relevant experimental protocols, and provides visual diagrams of key pathways and workflows.

Primary Mechanism of Action: Inhibition of Alcohol Dehydrogenase (ADH)

The principal mechanism of action for this compound and its analogs is the inhibition of alcohol dehydrogenase (ADH, EC 1.1.1.1), the primary enzyme responsible for the metabolism of primary and secondary alcohols.[2][3]

Kinetics and Mode of Inhibition

This compound acts as a competitive inhibitor of alcohol dehydrogenase.[4] It does not compete with the cofactor nicotinamide adenine dinucleotide (NAD+) but competes directly with the alcohol substrate (e.g., ethanol, methanol, ethylene glycol) for the active site of the enzyme. The inhibition occurs through the formation of a slowly dissociating, inactive ternary complex consisting of the enzyme, NAD+, and the pyrazole inhibitor (Enzyme-NAD+-Inhibitor). The formation of this complex can be observed spectrophotometrically, as it generates a new absorption maximum around 295 nm. The pyrazole ring is thought to bind to the active-site zinc atom within the enzyme, which promotes the interaction and blocks substrate access.

Signaling Pathway: Competitive Inhibition of ADH

Caption: Competitive inhibition of Alcohol Dehydrogenase (ADH) by this compound.

Quantitative Inhibition Data

The potency of pyrazole derivatives as ADH inhibitors is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. While this compound is a known inhibitor, its 4-substituted isomer (4-methylpyrazole) is generally more potent.

| Compound | Enzyme Source | Ki (µM) | Inhibition Type | Reference |

| This compound | Rat Liver ADH | ~18 | Competitive | |

| 4-Methylpyrazole | Human Liver ADH | 0.21 | Competitive | |

| 4-Methylpyrazole | Human ADH Isozymes | 0.062 - 960 (Kis) | Competitive/Noncompetitive* | |

| Pyrazole | Human Liver ADH | 2.6 | Competitive | |

| Pyrazole | Rat Liver ADH | 4.2 | Competitive |

Note: 4-Methylpyrazole acts as a competitive inhibitor for class I ADH isozymes but displays noncompetitive inhibition for ADH1B3, ADH2, and ADH4.

Secondary Mechanisms of Action

Beyond ADH, this compound and its analogs can interact with other enzyme systems, which contributes to their overall biological profile.

Inhibition of Cytochrome P450 Enzymes

Pyrazole and its derivatives, including 4-methylpyrazole, are effective inhibitors of the microsomal ethanol-oxidizing system (MEOS), primarily mediated by the cytochrome P450 isozyme CYP2E1. This inhibition is significant because CYP2E1 is also responsible for metabolizing various xenobiotics and can generate reactive oxygen species.

-

Mechanism: Pyrazole compounds interact with the heme iron of cytochrome P450, producing a characteristic Type II spectral change and inhibiting enzyme activity. The kinetics of inhibition are typically mixed, affecting both the Km and Vmax of the substrate's metabolism.

-

Therapeutic Relevance: The inhibition of CYP2E1 by 4-methylpyrazole has been explored as a protective strategy against cisplatin-induced nephrotoxicity, as CYP2E1 activity in the kidneys contributes to the drug's toxic effects. This suggests a potential therapeutic application for pyrazole derivatives beyond alcohol poisoning.

Interaction with NMDA Receptors

Research has demonstrated that pyrazole has dual effects on N-methyl-D-aspartate (NMDA) receptors in hippocampal neurons. At low concentrations, it can act as an agonist, eliciting single-channel currents. It also functions as a noncompetitive antagonist of the NMDA receptor. This interaction suggests that the therapeutic or toxic effects of pyrazoles could, in part, be related to their modulation of NMDA receptor activity, a key component in synaptic plasticity and neurotransmission.

Experimental Protocols

In Vitro Alcohol Dehydrogenase Inhibition Assay

This protocol describes a standard method for determining the inhibitory potential of a compound like this compound against ADH activity using a continuous spectrophotometric rate determination.

Objective: To measure the rate of NAD+ reduction to NADH by ADH in the presence and absence of an inhibitor, by monitoring the increase in absorbance at 340 nm.

Materials:

-

Spectrophotometer with temperature control (25°C)

-

Quartz or UV-transparent cuvettes

-

Alcohol Dehydrogenase (e.g., from human or horse liver)

-

Buffer: 50 mM Sodium Pyrophosphate or Sodium Phosphate, pH 8.8

-

Substrate: 95% (v/v) Ethanol

-

Cofactor: 15 mM β-NAD+ solution

-

Inhibitor: this compound stock solution

-

Enzyme Diluent: 10 mM Sodium Phosphate buffer, pH 7.5

Procedure:

-

Reagent Preparation: Prepare all solutions in ultrapure water. Prepare a working solution of ADH by diluting the stock solution in cold enzyme diluent immediately before use.

-

Assay Setup: In separate cuvettes, pipette the buffer, β-NAD+ solution, and ethanol. For the test cuvettes, add varying concentrations of the this compound solution. For the control (uninhibited) cuvette, add an equivalent volume of the solvent used for the inhibitor.

-

Equilibration: Mix the contents of the cuvettes by inversion and place them in the spectrophotometer to equilibrate to 25°C.

-

Reaction Initiation: To each cuvette, add the ADH working solution to start the reaction. Immediately mix by inversion.

-

Data Acquisition: Record the increase in absorbance at 340 nm (A340) over a period of approximately 5-6 minutes.

-

Analysis: Calculate the reaction rate (ΔA340/minute) from the linear portion of the curve for both control and inhibited reactions. Determine the percent inhibition for each concentration of this compound. The inhibition constant (Ki) can be determined by plotting the data using methods such as the Dixon or Lineweaver-Burk plots.

Experimental Workflow: ADH Inhibition Assay

Caption: Workflow for a spectrophotometric ADH inhibition assay.

Conclusion

The primary mechanism of action of this compound is the competitive inhibition of alcohol dehydrogenase through the formation of an inactive Enzyme-NAD+-inhibitor ternary complex. This action effectively blocks the metabolism of alcohols to their toxic aldehyde and acid metabolites. Additionally, its ability to inhibit cytochrome P450 enzymes, particularly CYP2E1, and interact with NMDA receptors reveals a more complex pharmacological profile. Understanding these distinct mechanisms is critical for researchers utilizing this compound as a pharmacological tool and for professionals in drug development exploring the therapeutic potential of pyrazole derivatives.

References

- 1. Fomepizole - Wikipedia [en.wikipedia.org]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

solubility and stability of 3-Methylpyrazole in common solvents

An In-depth Technical Guide to the Solubility and Stability of 3-Methylpyrazole in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility and stability in various solvents is paramount for its effective application in research and development, particularly in areas such as reaction chemistry, formulation, and analytical method development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. While quantitative solubility data in the public domain is limited, this guide furnishes detailed experimental protocols for determining these crucial parameters, enabling researchers to generate reliable data for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. Key properties are summarized in the table below. The compound's structure, featuring a polar pyrazole ring with a nonpolar methyl group, suggests a balanced solubility profile. Its melting point of 36.5°C indicates that it can exist as either a solid or a liquid at or near ambient temperatures.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆N₂ | [1][2] |

| Molecular Weight | 82.10 g/mol | [1][2] |

| Appearance | Clear, light yellow liquid or solid | [3] |

| Melting Point | 36.5°C | |

| Boiling Point | 204°C (lit.) | |

| Density | 1.02 g/mL at 25°C (lit.) | |

| Water Solubility | Miscible | |

| Storage | Store in a refrigerator, under an inert atmosphere. |

Solubility of this compound

Precise quantitative solubility data for this compound in a wide array of common organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and its physicochemical properties provide valuable insights into its expected solubility behavior.

Predicted and Observed Solubility Profile

This compound is described as having moderate solubility in water and being more soluble in organic solvents. It is reported to be "miscible" with water, indicating it can mix in all proportions without separation. Its solubility in dimethyl sulfoxide (DMSO) and methanol is described as "sparingly". Based on its structure, which contains both a hydrogen bond donor (N-H) and acceptor (N), as well as a hydrophobic methyl group, it is anticipated to have good solubility in polar protic and aprotic solvents.

| Solvent | Predicted/Observed Solubility | Rationale |

| Water | Miscible | The polar pyrazole ring can engage in hydrogen bonding with water. |

| Methanol, Ethanol | Soluble (Observed: Sparingly in Methanol) | Polar protic solvents that can act as hydrogen bond donors and acceptors. |

| Acetone, Ethyl Acetate | Likely Soluble | Polar aprotic solvents that can act as hydrogen bond acceptors. |

| Dimethyl Sulfoxide (DMSO) | Soluble (Observed: Sparingly) | A highly polar aprotic solvent. |

| Acetonitrile | Likely Soluble | A polar aprotic solvent. |

| Dichloromethane, Chloroform | Likely Soluble | Solvents of intermediate polarity. |

| Toluene, Hexane | Likely Sparingly Soluble to Insoluble | Nonpolar solvents with limited ability to interact with the polar pyrazole ring. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for its application to this compound.

Materials:

-

This compound

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that the system reaches solid-liquid equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials.

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC, GC, UV-Vis) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction.

-

Stability of this compound

The stability of this compound in solution is a critical factor for its storage, handling, and use in chemical reactions and formulations. It is reported to be sensitive to heat and light, which suggests that degradation can occur under certain conditions. Stability studies are essential to identify potential degradation products and to establish appropriate storage and handling procedures.

Factors Influencing Stability

-

Temperature: Elevated temperatures are likely to accelerate degradation. Storage in a refrigerator is recommended.

-

Light: Exposure to light may induce photochemical degradation. Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.

-

pH: The pH of aqueous solutions can influence the stability of pyrazole derivatives. The stability of this compound should be evaluated across a range of pH values relevant to its intended application.

-

Oxidizing Agents: The pyrazole ring can be susceptible to oxidation. Compatibility with oxidizing agents should be assessed.

Experimental Protocol for Stability Assessment

A stability-indicating method, typically a chromatographic method like HPLC, is required to separate and quantify this compound from its potential degradation products. The following protocol outlines a general approach for conducting a stability study.

Materials:

-

This compound

-

Selected solvents (high purity)

-

Volumetric flasks and pipettes

-

pH meter and buffers

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Study Setup:

-

Prepare solutions of this compound in the selected solvents at a known concentration.

-

For aqueous solutions, adjust the pH to the desired levels using appropriate buffers.

-

Dispense the solutions into vials made of an inert material (e.g., Type I glass) and seal them.

-

-

Storage Conditions:

-

Place the vials in stability chambers under various conditions as per ICH guidelines (or other relevant guidelines). Common conditions include:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines. Include dark controls to differentiate between light-induced and thermal degradation.

-

-

-

Testing Schedule:

-

Establish a testing schedule with defined time points. For an accelerated study, this might be 0, 1, 3, and 6 months. For a long-term study, it could be 0, 3, 6, 9, 12, 18, and 24 months.

-

-

Analysis:

-

At each time point, withdraw samples from each storage condition.

-

Perform a visual inspection for any changes in color, clarity, or the formation of precipitates.

-

Measure the pH of aqueous samples.

-

Assay the samples using the validated stability-indicating HPLC method to determine the concentration of this compound remaining.

-

Identify and quantify any degradation products. The appearance of new peaks or the growth of existing impurity peaks in the chromatogram indicates degradation.

-

-

Data Evaluation:

-

Plot the concentration of this compound versus time for each storage condition.

-

Determine the degradation rate and identify the conditions under which the compound is stable.

-

Based on the results, establish appropriate storage conditions and, if applicable, a retest period or shelf life for the solution.

-

Conclusion

While specific quantitative data on the is not widely available, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these critical parameters. The provided methodologies for solubility and stability testing are robust and based on established scientific principles. By following these protocols, researchers, scientists, and drug development professionals can generate the high-quality data required for their specific applications, ensuring the effective and reliable use of this compound in their work.

References

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 3-Methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, toxicity, and handling precautions for 3-Methylpyrazole (CAS No. 1453-58-3). The information is intended to support risk assessment and ensure safe laboratory practices when working with this compound. All quantitative data is summarized in tables for clarity, and key experimental protocols are detailed.

Hazard Identification and Classification

This compound is classified as a hazardous substance with acute and chronic health risks. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards[1][2]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

-

Skin Corrosion (Sub-category 1B): Causes severe skin burns and eye damage[1].

-

Serious Eye Damage (Category 1): Causes serious eye damage.

-

Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.

-

Specific Target Organ Toxicity (Repeated Exposure) (Category 2): May cause damage to organs through prolonged or repeated exposure.

Signal Word: Danger

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H360D: May damage the unborn child.

-

H373: May cause damage to organs through prolonged or repeated exposure.

Precautionary Statements (P-phrases): A comprehensive list of precautionary statements for prevention, response, storage, and disposal is available in Safety Data Sheets. Key precautions include obtaining special instructions before use, wearing protective gear, and avoiding contact with skin, eyes, and clothing.

Toxicological Profile

The toxicity of this compound has been evaluated through various studies, primarily following OECD guidelines. The following tables summarize the available quantitative toxicological data.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | > 300 - < 2000 mg/kg bw | |

| LD50 | Rat | Oral | 710 mg/kg | |

| LC50 | Rat (female) | Inhalation | > 28,000 mg/m³ air | |

| LC50 | Rat | Inhalation | > 28,110 mg/m³ (4 h) | |

| LC50 | Rat | Inhalation | 719 mg/m³ | |

| Dermal LD50 | - | Dermal | No data available |

Table 2: Repeated Dose Toxicity

| Endpoint | Species | Route | Value | Reference |

| NOAEL | Mouse (male/female) | Oral | 5.2 mg/kg |

Table 3: Ecotoxicity Data

| Endpoint | Species | Duration | Value | Reference |

| LC50 | Danio rerio (Zebra fish) | 96 h | > 100 mg/L | |

| EC50 | Daphnia magna (Water flea) | 48 h | 425.55 mg/L | |

| EC50 | Desmodesmus subspicatus (Green algae) | 72 h | 771.22 mg/L | |

| EC50 | Activated sludge | 3 h | > 1000 mg/L |

Summary of Toxicological Effects:

-

Neurotoxicity: this compound is identified as a neurotoxin. Oral lethal-dose studies in mice have shown effects such as spastic paralysis, excitement, and ataxia. In rats, it has caused parasympathomimetic effects, somnolence, and cardiac changes.

-

Skin and Eye Irritation: It is corrosive to the skin and causes serious eye damage.

-

Reproductive and Developmental Toxicity: this compound is classified as a reproductive toxicant, suspected of damaging fertility and the unborn child.

-

Genotoxicity: While data for this compound is not specified, studies on other methyl-pyrazole pesticides have shown the potential to induce DNA damage in human cell lines, likely through a mechanism involving oxidative stress.

Potential Mechanisms of Toxicity

While the precise molecular mechanisms of this compound's toxicity are not fully elucidated in the available literature, inferences can be drawn from its chemical structure and studies on related pyrazole compounds.

Inhibition of Alcohol Dehydrogenase (ADH)

Pyrazole and its derivatives, such as 4-methylpyrazole (fomepizole), are well-known competitive inhibitors of alcohol dehydrogenase (ADH). This enzyme is crucial for the metabolism of alcohols. By binding to the ADH active site, these compounds can prevent the breakdown of alcohols into their toxic metabolites. While this property is utilized therapeutically in the case of fomepizole for treating methanol and ethylene glycol poisoning, the potent inhibition of ADH by this compound could also disrupt normal metabolic processes, contributing to its toxicity.

Potential for Oxidative Stress and Neuronal Effects

Studies on various pyrazole derivatives have demonstrated their capacity to induce reactive oxygen species (ROS) generation, leading to oxidative stress. This can result in damage to cellular components and trigger apoptotic pathways. Furthermore, some pyrazole compounds are known to interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. The observed neurotoxic symptoms of this compound, such as ataxia and paralysis, could potentially be linked to interference with GABAergic signaling or neuronal damage via oxidative stress.

Experimental Protocols

The toxicity data for this compound is primarily based on standardized OECD test guidelines. Below are summaries of the methodologies for the key cited tests.

OECD 423: Acute Oral Toxicity - Acute Toxic Class Method

-

Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into one of several toxicity classes based on the observed mortality.

-

Methodology:

-

Animal Model: Typically, female rats are used. Animals are fasted before administration of the test substance.

-

Dosing: A single oral dose of the substance is administered via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Procedure: The test proceeds in a stepwise manner, usually starting with a dose expected to be moderately toxic. The outcome of the first step (number of mortalities) determines the next step:

-

If mortality is high, the dose for the next step is lowered.

-

If no or low mortality occurs, the dose is increased.

-

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The substance is classified into a GHS category based on the dose levels at which mortality is observed.

-

OECD 431: In Vitro Skin Corrosion

-